Ac-IETD-CHO

Übersicht

Beschreibung

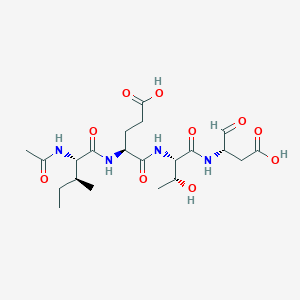

Acetyl-Ile-Glu-Thr-Asp-aldehyd: ist ein synthetisches Peptidaldehyd, das als potenter Inhibitor von Caspasen, insbesondere Caspase-8, dient. Caspasen sind eine Familie von Cysteinproteasen, die eine wesentliche Rolle bei der Apoptose (programmierter Zelltod) und Entzündung spielen. Diese Verbindung wird in der biochemischen Forschung weit verbreitet eingesetzt, um die Mechanismen der Apoptose zu untersuchen und potenzielle therapeutische Wirkstoffe zu entwickeln, die auf die Caspaseaktivität abzielen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Acetyl-Ile-Glu-Thr-Asp-aldehyd beinhaltet die schrittweise Assemblierung der Peptidkette unter Verwendung der Festphasen-Peptidsynthese (SPPS). Der Prozess umfasst typischerweise die folgenden Schritte:

Kopplung von Aminosäuren: Die Aminosäuren Isoleucin, Glutaminsäure, Threonin und Asparaginsäure werden sequentiell an ein Festphasenharz gekoppelt, wobei Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) verwendet werden.

Acetylierung: Das N-terminale Ende des Peptids wird mit Essigsäureanhydrid acetyliert, um die Acetylgruppe zu bilden.

Abspaltung vom Harz: Das Peptid wird mit einem Spaltungscocktail, der Trifluoressigsäure (TFA) enthält, vom Harz abgespalten.

Aldehyd-Bildung: Die C-terminale Asparaginsäure wird unter Verwendung spezifischer Reagenzien wie Natriumperiodat (NaIO4) in eine Aldehydgruppe umgewandelt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Acetyl-Ile-Glu-Thr-Asp-aldehyd folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und Hochdurchsatz-Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: Acetyl-Ile-Glu-Thr-Asp-aldehyd kann Oxidationsreaktionen, insbesondere an der Aldehydgruppe, eingehen, wobei Carbonsäuren gebildet werden.

Reduktion: Die Aldehydgruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) zu einem Alkohol reduziert werden.

Substitution: Das Peptid kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Aldehydgruppe mit Nukleophilen reagiert, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Natriumperiodat (NaIO4) zur Bildung von Aldehyden.

Reduktion: Natriumborhydrid (NaBH4) zur Reduktion des Aldehyds zu einem Alkohol.

Substitution: Verschiedene Nukleophile wie Amine und Thiole können mit der Aldehydgruppe reagieren.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Derivate mit verschiedenen funktionellen Gruppen

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Acetyl-Ile-Glu-Thr-Asp-aldehyde can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The peptide can participate in nucleophilic substitution reactions, where the aldehyde group reacts with nucleophiles to form various derivatives.

Common Reagents and Conditions:

Oxidation: Sodium periodate (NaIO4) for aldehyde formation.

Reduction: Sodium borohydride (NaBH4) for reducing the aldehyde to an alcohol.

Substitution: Various nucleophiles such as amines and thiols can react with the aldehyde group.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

Apoptosis Studies

Ac-IETD-CHO is primarily used to inhibit caspase-8 activity in various experimental settings. Its application includes:

- Inhibition of Apoptosis : Researchers utilize this compound to block caspase-8 activation during apoptosis assays. This inhibition allows for the study of downstream effects and the role of caspase-8 in cell death pathways .

- Cell Culture Experiments : In vitro studies often employ this compound to investigate the mechanisms of cell death induced by different stimuli, such as oxidative stress or cytokine treatment. For instance, it has been shown to effectively block seizure-induced cell death in hippocampal neurons, highlighting its role in neuroprotection .

Cancer Research

In cancer biology, this compound is used to explore the role of caspase-8 in tumor progression and response to therapy:

- Caspase Activation : Studies have demonstrated that inhibiting caspase-8 with this compound can alter the apoptotic response of cancer cells to chemotherapeutic agents, providing insights into potential therapeutic strategies .

- Synergistic Effects with Other Treatments : Research indicates that combining this compound with other agents can enhance therapeutic efficacy by modulating apoptotic pathways. For example, cotreatment with immune modulators has been shown to amplify antitumor effects through caspase-dependent mechanisms .

Neurodegenerative Disease Models

This compound has been applied in models of neurodegeneration to understand the role of apoptosis in conditions such as Alzheimer's disease:

- Mechanistic Insights : By inhibiting caspase-8, researchers can delineate the contributions of extrinsic apoptotic pathways to neuronal cell death and explore potential neuroprotective strategies .

Protease Assays

This compound is also utilized in protease assays to measure caspase activity:

- Fluorogenic Substrate Assays : It can be paired with fluorogenic substrates like Ac-IETD-AFC to quantify caspase activity in various biological samples. This method allows for real-time monitoring of caspase activity and provides quantitative data on proteolytic events occurring during apoptosis .

Case Study 1: Seizure-Induced Cell Death

In a study examining seizure-induced apoptosis in rat hippocampal cultures, this compound was used to inhibit caspase-8 activity. The results indicated that blocking this pathway significantly reduced cell death and DNA fragmentation compared to controls, underscoring its potential as a therapeutic agent in neuroprotection .

Case Study 2: Cancer Treatment Synergy

A recent investigation into the effects of combining this compound with immune modulators revealed enhanced apoptosis in non-small cell lung cancer (NSCLC) cells. The study demonstrated that inhibition of caspase-8 led to increased sensitivity of tumor cells to treatment, suggesting a novel approach for enhancing cancer therapies .

Wirkmechanismus

Acetyl-Ile-Glu-Thr-Asp-aldehyde exerts its effects by binding to the active site of caspases, particularly caspase-8. The aldehyde group forms a covalent bond with the cysteine residue in the active site, inhibiting the enzyme’s proteolytic activity. This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic signaling cascade. The molecular targets include the catalytic cysteine residue of caspases, and the pathways involved are the intrinsic and extrinsic pathways of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Acetyl-Asp-Glu-Val-Asp-aldehyd: Ein weiterer Caspase-Inhibitor mit ähnlicher Struktur, aber unterschiedlicher Aminosäuresequenz.

Acetyl-Leu-Glu-His-Asp-aldehyd: Hemmt Caspase-9 und hat eine unterschiedliche Aminosäurezusammensetzung.

Acetyl-Ile-Glu-Thr-Asp-p-nitroanilid: Ein chromogenes Substrat für Caspase-8, das für Enzymaktivitätsassays verwendet wird.

Einzigartigkeit: Acetyl-Ile-Glu-Thr-Asp-aldehyd ist aufgrund seiner hohen Spezifität für Caspase-8 und seiner Fähigkeit, eine kovalente Bindung mit dem aktiven Zentrum des Enzyms zu bilden, einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der Caspase-8-vermittelten Apoptose und für die Entwicklung gezielter therapeutischer Mittel .

Biologische Aktivität

Ac-IETD-CHO, or N-acetyl-Ile-Glu-Thr-Asp-aldehyde, is a selective inhibitor of caspase-8, a crucial enzyme in the apoptotic signaling pathway. This compound has garnered attention in various studies for its role in modulating apoptosis and its potential therapeutic applications in cancer and inflammatory diseases. This article delves into the biological activity of this compound, presenting data from research findings, case studies, and relevant data tables.

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). Caspase-8 is primarily involved in the extrinsic pathway of apoptosis, activated by death receptors such as Fas. Upon activation, caspase-8 initiates a cascade that leads to the activation of downstream effector caspases like caspase-3 and caspase-9. This compound inhibits this process by binding to the active site of caspase-8, thereby preventing its activation and subsequent apoptotic signaling.

Research Findings

- Inhibition of Apoptosis : In a study involving C3Heb/FeJ mice treated with an anti-Fas antibody, administration of this compound at 10 mg/kg significantly reduced the activity of caspase-3 and DNA fragmentation by 80–90%. This treatment also completely prevented hemorrhage and parenchymal cell damage associated with Fas-induced apoptosis .

- Caspase Activity Assays : this compound has been shown to selectively inhibit caspase-8 activity in various assays. For instance, in a cell-free assay system, the presence of this compound inhibited cleavage at the IETD site required for the activation of caspase-3, confirming its specificity .

- Effect on Cancer Cells : Research has demonstrated that this compound can enhance the sensitivity of cancer cells to chemotherapy by inhibiting anti-apoptotic pathways. In combination with other treatments, it has been shown to induce apoptosis more effectively than either treatment alone .

Case Study 1: Cancer Treatment

In a preclinical model using lung cancer cells, co-treatment with an RLR agonist and ionizing radiation was investigated. The addition of this compound resulted in enhanced apoptosis compared to radiation alone, indicating its potential as a radiosensitizer by inhibiting caspase-8 activity .

Case Study 2: Inflammatory Disease Model

A study focusing on liver injury induced by Fas-mediated apoptosis showed that treatment with this compound not only inhibited caspase activity but also reduced inflammatory markers significantly. This suggests its potential utility in treating liver diseases characterized by excessive apoptosis .

Data Tables

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKTZHLZLOIIO-PBEPODTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ac-IETD-CHO acts as a competitive, irreversible inhibitor of caspase-8. Its tetrapeptide sequence (Ile-Glu-Thr-Asp) mimics the caspase-8 cleavage site, allowing it to bind to the enzyme's active site. The aldehyde group then forms a covalent bond with the catalytic cysteine residue, effectively blocking caspase-8 activity. [, ] This inhibition disrupts the caspase cascade, preventing the activation of downstream executioner caspases like caspase-3 and ultimately inhibiting apoptosis. [, ]

ANone: While the papers provided don't delve into detailed spectroscopic data, this compound's molecular formula is C23H38N4O10, and its molecular weight is 530.57 g/mol. Further information regarding spectroscopic properties like NMR and mass spectrometry can be obtained from the compound supplier or through specific database searches.

ANone: The provided research primarily focuses on this compound's activity in biological systems and doesn't explicitly address material compatibility or stability under various conditions. Such information is typically found in the compound's technical data sheet or through direct communication with the supplier.

A: this compound is not a catalyst; it functions exclusively as a caspase-8 inhibitor. [, ] This selectivity makes it a valuable tool in dissecting apoptotic pathways, particularly in distinguishing between caspase-8-dependent and -independent mechanisms. [, , ] Researchers utilize this compound in both in vitro and in vivo studies to investigate caspase-8's role in various cellular processes, including cancer development, neurodegeneration, and immune responses. [, , ]

A: Although specific SAR studies weren't discussed, the research highlights the importance of the tetrapeptide sequence (Ile-Glu-Thr-Asp) for caspase-8 recognition and binding. [] Modifications to this sequence could potentially alter its affinity and selectivity for caspase-8. For instance, changing the aspartic acid (Asp) residue at the P1 position might diminish its inhibitory potency. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.